2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride
Overview
Description
2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride is a synthetic organic compound that combines nicotinamide, a form of vitamin B3, with a methoxyphenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride typically involves a multi-step process:
Formation of 2-(4-methoxyphenoxy)acetic acid: This can be achieved by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Esterification: The resulting 2-(4-methoxyphenoxy)acetic acid is then esterified with 2-(nicotinamido)ethanol using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves converting the ester into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nicotinamide moiety, potentially converting it to dihydronicotinamide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where the methoxyphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydronicotinamide derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential role in modulating enzymatic activities. The nicotinamide moiety is known to be involved in redox reactions, which are crucial in cellular metabolism.
Medicine
In medicine, research is focused on its potential as a therapeutic agent. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of metabolic disorders and neurodegenerative diseases.
Industry
Industrially, the compound could be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride involves its interaction with cellular enzymes and receptors. The nicotinamide moiety can participate in redox reactions, influencing cellular energy metabolism. Additionally, the methoxyphenoxy group may interact with specific protein targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler form of vitamin B3, involved in redox reactions.
4-Methoxyphenoxyacetic acid: A precursor in the synthesis of the compound.
Nicotinamide riboside: Another nicotinamide derivative with potential therapeutic applications.
Uniqueness
2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride is unique due to its combined structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This dual functionality makes it a versatile compound in both research and potential therapeutic applications.
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 2-(4-methoxyphenoxy)acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5.ClH/c1-22-14-4-6-15(7-5-14)24-12-16(20)23-10-9-19-17(21)13-3-2-8-18-11-13;/h2-8,11H,9-10,12H2,1H3,(H,19,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUMTSHLBAHVTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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